molecular formula C10H9NO2 B1339265 7-Methyl-1H-indole-5-carboxylic acid CAS No. 180624-00-4

7-Methyl-1H-indole-5-carboxylic acid

Cat. No.: B1339265
CAS No.: 180624-00-4
M. Wt: 175.18 g/mol
InChI Key: OAWWSPFYTYUIHU-UHFFFAOYSA-N
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Description

7-Methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a carboxylic acid group at the 5-position and a methyl group at the 7-position of the indole ring, contributing to its unique chemical properties.

Scientific Research Applications

7-Methyl-1H-indole-5-carboxylic acid has numerous applications in scientific research:

Future Directions

Indole and its derivatives show good therapeutic prospects . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Biochemical Analysis

Biochemical Properties

7-Methyl-1H-indole-5-carboxylic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophanase, which catalyzes the conversion of tryptophan to indole . Additionally, this compound can bind to multiple receptors, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of nuclear receptors, which play a role in regulating gene expression . Furthermore, this compound can impact cellular metabolism by affecting the production of metabolites such as indole-3-acetic acid, a plant hormone .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway involved . For example, it has been observed to inhibit the activity of certain enzymes involved in the metabolism of tryptophan, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may occur, including potential damage to liver and kidney function . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as tryptophanase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like indole-3-acetic acid and indole-3-propionate . These interactions can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biochemical activity and overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the esterification of indole-5-carboxylic acid followed by methylation at the 7-position . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylated or hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the indole ring .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1H-indole-5-carboxylic acid is unique due to the specific positioning of its methyl and carboxylic acid groups, which influence its chemical reactivity and biological activity. Compared to other indole derivatives, it offers distinct properties that make it valuable in various research and industrial applications .

Properties

IUPAC Name

7-methyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-8(10(12)13)5-7-2-3-11-9(6)7/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWWSPFYTYUIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570442
Record name 7-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-00-4
Record name 7-Methyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-methyl-5-indolyl trifluoromethanesulfonate (3.19 g, 11.4 mmol), triethylamine, and 1,1′-bis(diphenylphosphino)ferrocene palladium (II) chloride (catalytic)in 9:1 THF/water was stirred under CO2 (500 psi) until HPLC indicated complete conversion. The solution was treated with water (30 mL), adjusted to pH 4-5, and extracted sequentially with ethyl acetate (100 mL) and dichloromethane (3×40 mL). The combined extracts were dried (Na2SO4), filtered, and concentrated to provide the desired product which was used in the next step without further purification.
Name
7-methyl-5-indolyl trifluoromethanesulfonate
Quantity
3.19 g
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reactant
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0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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